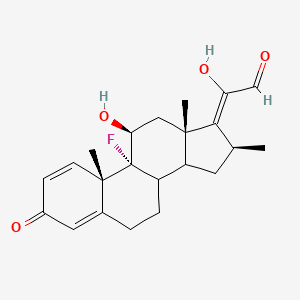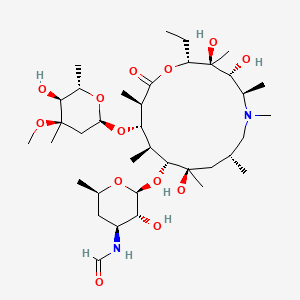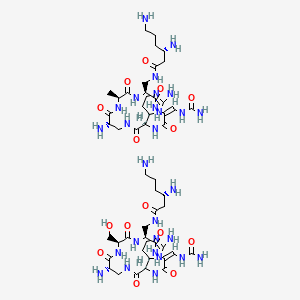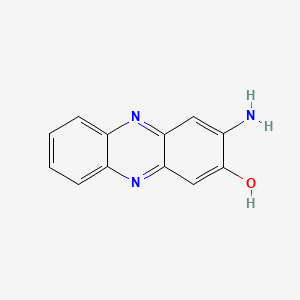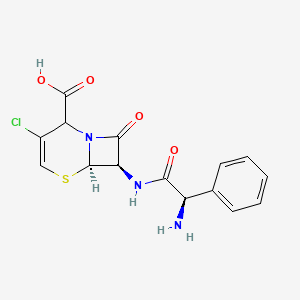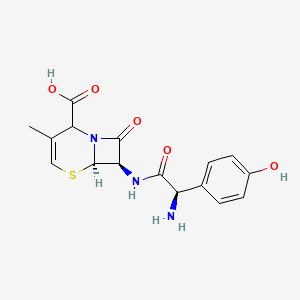
Impureté 16 de Linezolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linezolid Impurity 16, also known as Linezolid Diphthalimide, is an impurity in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of infections caused by aerobic Gram-positive bacteria . The chemical name of Linezolid Impurity 16 is 2,2’- (3,3’- (3-Fluoro-4-morpholinophenylazanediyl)bis (2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione . Its molecular formula is C32H31FN4O7 and the molecular weight is 602.6 .
Molecular Structure Analysis
The molecular structure of Linezolid Impurity 16 is characterized by its molecular formula C32H31FN4O7 . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not available in the retrieved data.
Applications De Recherche Scientifique
Compatibilité avec la nutrition parentérale
Impureté 16 de Linezolide: a fait l'objet d'études pour sa compatibilité avec les mélanges de nutrition parentérale. Ceci est particulièrement pertinent pour les patients en soins intensifs qui ont besoin d'une nutrition parentérale totale (NPT) et qui sont également traités pour des infections sensibles à la linezolide. L'ajout de la linezolide aux mélanges de NPT peut réduire la manipulation de l'accès vasculaire, minimisant ainsi le risque d'infections liées au cathéter {svg_1}.
Études de stabilité
Les études de stabilité de l'this compound sont essentielles pour garantir l'efficacité et l'innocuité du médicament dans diverses conditions de stockage. Des recherches ont montré que la linezolide est stable à 4–6 °C tout au long de la durée de l'étude et à 25 °C pendant un maximum de 24 heures, ce qui correspond au temps nécessaire pour administrer les mélanges de NPT {svg_2}.
Activité antibactérienne
L'activité antibactérienne de l'this compound a été étudiée contre divers agents pathogènes. Elle s'est révélée efficace dans le traitement des infections causées par des bactéries résistantes aux médicaments, ce qui représente un risque important pour les patients gravement malades. Le rôle de l'impureté dans l'amélioration des propriétés antibactériennes de la linezolide est un domaine de recherche clé {svg_3}.
Analyse par chromatographie liquide haute performance (HPLC)
Le développement d'une méthode HPLC-UV pour la quantification de la linezolide est une application importante. Cette méthode aide aux études de résistance utilisant des modèles in vitro PK/PD et permet d'orienter l'optimisation des doses en milieu clinique. Le contrôle précis de l'absorption et de l'élimination de la linezolide simulé dans ces modèles est essentiel pour comprendre la pharmacodynamie du médicament {svg_4}.
Modèles in vitro PK/PD
This compound: est utilisée dans les modèles in vitro PK/PD pour simuler la dose intraveineuse clinique de linezolide. Cela permet d'observer son activité antibactérienne contre les souches de SARM isolées cliniquement. De tels modèles sont essentiels pour développer de nouveaux schémas posologiques et comprendre le comportement du médicament dans l'organisme humain {svg_5}.
Développement de nano-formulations
Des recherches sur le développement de nano-formulations contenant l'this compound ont donné des résultats prometteurs. Ces formulations présentent une activité antibactérienne marquée contre des agents pathogènes comme Escherichia coli, Pseudomonas aeruginosa et Staphylococcus aureus. L'effet synergique de la nano-formulation par rapport à la linezolide libre est une avancée significative dans les systèmes d'administration des médicaments {svg_6}.
Mécanisme D'action
Target of Action
Linezolid, the parent compound of Linezolid Impurity 16, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .
Mode of Action
Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a bacteriostatic effect against both enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .
Pharmacokinetics
Linezolid exhibits linear pharmacokinetics, supporting a twice-daily schedule for administration . It has an absolute oral bioavailability of 100%, meaning it can be fully absorbed when taken orally . This property makes Linezolid unique among antibiotics, as comparable antibiotics such as vancomycin can only be administered intravenously . No dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .
Result of Action
The primary result of Linezolid’s action is the inhibition of bacterial growth and reproduction . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . This leads to the effective treatment of infections caused by these bacteria .
Action Environment
The action of Linezolid can be influenced by various environmental factors. For instance, the rise of Linezolid resistance has been widely observed both in clinical and non-clinical settings . The horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid is used can significantly influence its action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Linezolid and its impurities, including Linezolid Impurity 16, are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . The future directions of research could include further exploration of the properties of Linezolid Impurity 16 and its potential applications in pharmaceutical research and development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Linezolid Impurity 16 can be achieved through a multi-step process involving various reactions such as nitration, reduction, and cyclization.", "Starting Materials": [ "4-nitro-2-(trifluoromethyl)aniline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium nitrite", "Acetic acid", "Sulfuric acid", "Sodium nitrate", "Sodium sulfite", "Sodium chloride", "Sodium carbonate" ], "Reaction": [ "Step 1: Nitration - 4-nitro-2-(trifluoromethyl)aniline is reacted with a mixture of sulfuric acid and nitric acid to produce 4-nitro-2-(trifluoromethyl)-N-(4-nitrophenyl)aniline.", "Step 2: Reduction - The nitro group in the product obtained from step 1 is reduced to an amino group using sodium borohydride in the presence of hydrochloric acid.", "Step 3: Diazotization - The amino group obtained from step 2 is diazotized using sodium nitrite and hydrochloric acid to produce diazonium salt.", "Step 4: Cyclization - The diazonium salt obtained from step 3 is reacted with acetic acid and sodium acetate to produce the desired product, Linezolid Impurity 16." ] } | |
Numéro CAS |
1798014-14-8 |
Formule moléculaire |
C32H31FN4O7 |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+ |
Clé InChI |
PXLLNHVJMJPPPN-SZPZYZBQSA-N |
SMILES isomérique |
C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


